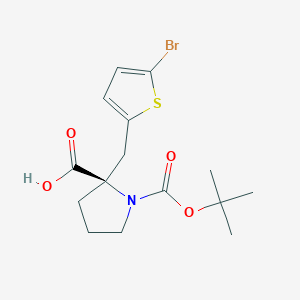
Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are widely studied due to their significant roles in medicinal chemistry, particularly in the design of peptidomimetics and enzyme inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline typically involves the protection of the proline amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 5-bromo-2-thiophenylmethyl moiety. Common reagents used in these reactions include Boc anhydride, bromine, and thiophene derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution of the bromine atom with an amine may yield an amino derivative.
科学的研究の応用
Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
- Boc-®-alpha-(5-chloro-2-thiophenylmethyl)-proline
- Boc-®-alpha-(5-fluoro-2-thiophenylmethyl)-proline
- Boc-®-alpha-(5-iodo-2-thiophenylmethyl)-proline
Uniqueness
Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.
特性
IUPAC Name |
(2R)-2-[(5-bromothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4S/c1-14(2,3)21-13(20)17-8-4-7-15(17,12(18)19)9-10-5-6-11(16)22-10/h5-6H,4,7-9H2,1-3H3,(H,18,19)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXHLHPKFMNVDK-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

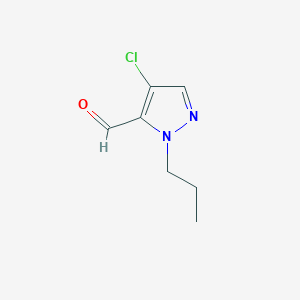
![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)
![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)
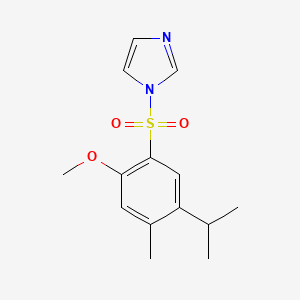
![2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2540948.png)
![2-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2540949.png)
![2-(trifluoromethyl)-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2540952.png)
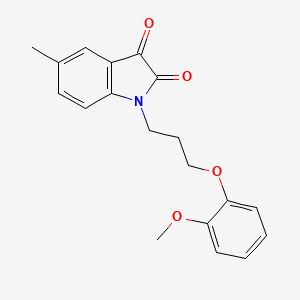
![METHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE](/img/structure/B2540956.png)
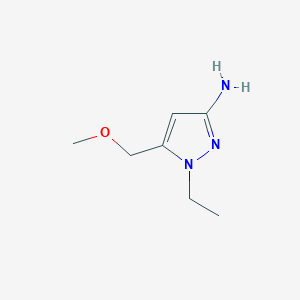
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540958.png)

![N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2540960.png)
